molecular formula C18H28N2O3S B5077147 N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide

N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide

Cat. No.: B5077147
M. Wt: 352.5 g/mol
InChI Key: ZBLSDRAUBHPUHC-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a 3,3-dimethylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide typically involves the following steps:

    Formation of the Cyclohexylsulfamoyl Group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl group.

    Attachment to the Phenyl Ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the 3,3-Dimethylbutanamide Moiety: The final step involves the attachment of the 3,3-dimethylbutanamide moiety to the phenyl ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The cyclohexylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The phenyl ring and 3,3-dimethylbutanamide moiety may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
  • N-[4-(cyclopentylsulfamoyl)phenyl]-3,3-dimethylbutanamide
  • N-[4-(heptylsulfamoyl)phenyl]-3,3-dimethylbutanamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexylsulfamoyl group and the 3,3-dimethylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-18(2,3)13-17(21)19-14-9-11-16(12-10-14)24(22,23)20-15-7-5-4-6-8-15/h9-12,15,20H,4-8,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLSDRAUBHPUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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